8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid
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Overview
Description
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C11H9FN2O2 and a molecular weight of 220.2 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly due to its biological activities .
Preparation Methods
The synthesis of 8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Industrial production methods often employ green reaction protocols to minimize environmental impact .
Chemical Reactions Analysis
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antineoplastic, and antiviral activities.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may act as an enzyme inhibitor, affecting various biochemical pathways .
Comparison with Similar Compounds
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid can be compared with other similar compounds, such as:
8-Aminoquinoline: Lacks the fluorine and methyl groups, which may result in different biological activities.
6-Fluoroquinoline: Lacks the amino and carboxylic acid groups, affecting its reactivity and applications.
7-Methylquinoline: Lacks the amino, fluoro, and carboxylic acid groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-7(12)4-6-2-3-8(11(15)16)14-10(6)9(5)13/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
UCJTWYOHNXJVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=NC2=C1N)C(=O)O)F |
Origin of Product |
United States |
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